3-(Cbz-Amino)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[3-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYGVDBUHXSATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cbz Amino Benzyl Alcohol
Strategies for Cbz-Protection of Amino Groups
The introduction of the Cbz group onto an amine is a fundamental transformation in multi-step organic synthesis. ijacskros.com This is typically achieved by reacting the amine with an electrophilic Cbz source in the presence of a base.
The most common method for the N-Cbz protection of amines involves the use of benzyl (B1604629) chloroformate (Cbz-Cl). ijacskros.comyoutube.com This reagent is highly reactive towards nucleophilic amines, leading to the formation of a stable carbamate (B1207046) linkage. total-synthesis.com The reaction liberates hydrochloric acid, which necessitates the use of a base to neutralize the acid and drive the reaction to completion. total-synthesis.com
The choice of base and solvent is crucial for the successful Cbz protection of amines using benzyl chloroformate. The selection depends on the specific properties of the substrate, such as its solubility and the presence of other functional groups.
Bases: A variety of inorganic and organic bases are employed to scavenge the HCl produced during the reaction. guidechem.com
Inorganic Bases: Aqueous solutions of bases like sodium carbonate, sodium bicarbonate, or sodium hydroxide (B78521) are frequently used, particularly under Schotten-Baumann conditions. guidechem.comwikipedia.orggoogle.com These are cost-effective and efficient for a wide range of amines.
Organic Bases: Tertiary amines such as triethylamine (B128534) or pyridine (B92270) are commonly used, especially in organic solvents where inorganic bases have poor solubility. guidechem.com For substrates prone to racemization, such as α-amino acids, the use of weaker bases or careful, portion-wise addition of a strong base at low temperatures is recommended to prevent enolization. guidechem.com
Solvents: The reaction can be performed in various solvents, ranging from aqueous solutions to polar and nonpolar organic solvents.
Aqueous Systems: The reaction is often carried out in water or a biphasic system with an organic solvent. guidechem.comwikipedia.org
Organic Solvents: Common organic solvents include dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), ethyl acetate, acetonitrile (B52724), and methanol (B129727). guidechem.comwikipedia.orgcommonorganicchemistry.com The choice of solvent is dictated by the solubility of the amine substrate and the reagents.
The following table summarizes common reaction conditions for Cbz protection using benzyl chloroformate.
| Base | Solvent(s) | Typical Substrates | Reference(s) |
| Sodium Carbonate | Water, Water/Organic Co-solvent | Amines, Amino Acids | guidechem.com, wikipedia.org |
| Sodium Hydroxide | Water, Tetrahydrofuran (THF) | Amines | guidechem.com, commonorganicchemistry.com |
| Triethylamine | Dichloromethane (DCM), Organic Solvents | Alcohols, Phenols | guidechem.com |
| Pyridine | Organic Solvents | Alcohols, Phenols | guidechem.com |
Achieving high selectivity and yield is paramount, especially in molecules with multiple functional groups. The Cbz protection of aminols, such as 3-aminobenzyl alcohol, presents a challenge of chemoselectivity between the amino and hydroxyl groups.
Chemoselectivity: Amines are generally more nucleophilic than alcohols. This inherent difference in reactivity allows for the selective protection of the amino group in the presence of a hydroxyl group. ijacskros.com By carefully controlling the reaction conditions, such as using a stoichiometric amount of Cbz-Cl and a suitable base in a solvent like water, the amine can be selectively acylated while leaving the alcohol group intact. ijacskros.com This high chemoselectivity is crucial for the efficient synthesis of 3-(Cbz-Amino)benzyl alcohol from 3-aminobenzyl alcohol.
Yield: Excellent yields are often obtained under optimized conditions. ijacskros.comresearchgate.net Factors influencing the yield include the purity of the reagents, reaction temperature, and reaction time. For instance, running the reaction at 0 °C can help minimize side reactions. wikipedia.org
While benzyl chloroformate is the most common reagent, several alternatives have been developed to offer different reactivity profiles or easier handling.
Di-tert-butyl dicarbonate (B1257347) analogue ((Cbz)₂O): Similar to its Boc-protecting group counterpart (Boc₂O), dibenzyloxycarbonyl anhydride (B1165640) can be used for Cbz protection. total-synthesis.com
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): This reagent is a stable, crystalline solid that is often easier to handle than the liquid Cbz-Cl. total-synthesis.comcommonorganicchemistry.com It reacts with amines to form the Cbz-protected product and N-hydroxysuccinimide, a water-soluble byproduct that is easily removed during workup.
The table below compares these alternative agents with the standard benzyl chloroformate.
| Reagent | Abbreviation | Physical State | Key Byproduct | Reference(s) |
| Benzyl Chloroformate | Cbz-Cl | Liquid | HCl | total-synthesis.com, commonorganicchemistry.com |
| Dibenzyloxycarbonyl Anhydride | (Cbz)₂O | - | Benzyl Carbonic Acid | total-synthesis.com |
| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Solid | N-Hydroxysuccinimide (NHS) | total-synthesis.com, commonorganicchemistry.com |
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. mobt3ath.com This has led to the exploration of greener solvents and promoters for Cbz protection.
Polyethylene Glycol (PEG) Mediated Synthesis: Polyethylene glycol (PEG) has emerged as a non-toxic, inexpensive, and recyclable reaction medium. mobt3ath.comtandfonline.com The N-Cbz protection of various amines has been successfully carried out using Cbz-Cl in the presence of PEG-400 at room temperature, affording excellent yields. tandfonline.com PEG acts as a "green" promoter and the reaction medium, and its water solubility facilitates easy removal from the product. mobt3ath.comtandfonline.com
Reactions in Water: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. ijacskros.com A highly chemoselective method for the N-Cbz protection of a variety of amines has been developed using Cbz-Cl in water at room temperature. ijacskros.com This method avoids the use of hazardous organic solvents and often results in high yields. ijacskros.comresearchgate.net
Reaction with Benzyl Chloroformate
Synthesis of this compound from Precursors
The direct synthesis of this compound involves the selective N-protection of its immediate precursor, 3-aminobenzyl alcohol. The methodologies described in the previous sections are directly applicable to this transformation.
The synthetic route starts with 3-aminobenzyl alcohol, which possesses both a nucleophilic amino group and a hydroxyl group. The goal is to selectively react the amino group with a Cbz-donating reagent.
Synthetic Scheme: Starting Material: 3-aminobenzyl alcohol Reagent: Benzyl Chloroformate (Cbz-Cl) Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) Solvent: Dichloromethane (DCM) or an aqueous system Product: this compound
The higher nucleophilicity of the amine compared to the alcohol allows for a chemoselective reaction. ijacskros.com By treating 3-aminobenzyl alcohol with benzyl chloroformate in the presence of a base like sodium carbonate in a suitable solvent, the Cbz group is selectively introduced onto the nitrogen atom, yielding this compound in high purity and yield.
Reduction of Cbz-Protected Amino Acids or Esters
A common and direct method for synthesizing amino alcohols is the reduction of the carboxylic acid or ester functionality of N-protected amino acids. The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal via hydrogenolysis. total-synthesis.com The reduction of Cbz-protected precursors is a reliable method for accessing the corresponding Cbz-protected amino alcohols.
Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent. While it does not typically reduce carboxylic acids directly, it is effective for the reduction of esters. reddit.com A common strategy, therefore, involves a two-step process: first, the esterification of the Cbz-protected amino acid, followed by reduction of the resulting ester with NaBH₄. core.ac.uk
Alternatively, the carboxylic acid can be activated in situ to facilitate reduction by NaBH₄. One effective method involves converting the Cbz-protected amino acid into a mixed anhydride using isobutyl chloroformate (IBCF) or ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM). core.ac.ukasm.org This reactive intermediate is then reduced with an aqueous solution of NaBH₄ to yield the desired amino alcohol. core.ac.ukasm.org This mixed-anhydride protocol is often performed at low temperatures, such as -15°C, in a solvent like tetrahydrofuran (THF). asm.org The combination of NaBH₄ with additives like boron trifluoride etherate (BF₃·Et₂O) has also been reported as an efficient system for the direct reduction of unprotected α-amino acids to their corresponding alcohols in high yields. tsijournals.com
| Starting Material | Reducing System | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Cbz-N-protected amino acid ester | Sodium Borohydride (NaBH₄) | Organic solvent (e.g., alcohols, ethers) | Cbz-N-protected amino alcohol | google.com |
| Cbz-N-protected amino acid | Ethyl Chloroformate, then NaBH₄/H₂O | Dry THF, room temperature | Cbz-N-protected amino alcohol | core.ac.uk |
| Cbz-N-protected amino acid | NMM, IBCF, then NaBH₄ | Dry THF, -15°C | Cbz-N-protected amino alcohol | asm.org |
| α-Amino Acid | NaBH₄/BF₃·Et₂O | THF | Chiral Amino Alcohol | tsijournals.com |
More powerful reducing agents can directly convert Cbz-protected amino acids to their corresponding alcohols.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids, esters, and amides. utsouthwestern.edujocpr.com It is highly effective for the direct reduction of Cbz-protected amino acids to amino alcohols. jocpr.com However, its high reactivity necessitates careful handling and anhydrous conditions. jocpr.com
Diisobutylaluminum hydride (DIBAL-H) can be used for the reduction of Cbz-protected amino acid esters. However, at low temperatures (-78°C to -50°C), the reaction often stops at the aldehyde stage, with only minimal formation of the desired amino alcohol. core.ac.uk Increasing the reaction time or the equivalents of DIBAL-H does not significantly improve the yield of the alcohol and can lead to a mixture of products. core.ac.uk
Borane (B79455) complexes , such as borane tetrahydrofuran (BH₃·THF), are highly selective for the reduction of carboxylic acids in the presence of other functional groups like esters and amides. utsouthwestern.edu This makes them particularly useful for the direct reduction of Cbz-protected amino acids without affecting the Cbz group's carbamate functionality.
A critical aspect of synthesizing chiral amino alcohols from amino acid precursors is the preservation of stereochemical integrity. The reduction of Cbz-protected amino acids via the mixed-anhydride method with NaBH₄ has been shown to proceed with little racemization. core.ac.uk The Curtius rearrangement is also known for its complete retention of stereochemistry during the rearrangement step. nih.gov When selecting a reduction method, it is crucial to choose conditions that minimize the risk of racemization at the α-carbon. Generally, milder conditions and lower temperatures are favorable for maintaining the enantiomeric purity of the product.
Curtius Rearrangement Strategies
The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine, urea, or carbamate derivative. nih.govwikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org This isocyanate can be trapped by various nucleophiles. When benzyl alcohol is used as the trapping agent, a Cbz-protected amine is formed, making this a viable route for synthesizing Cbz-carbamates. wikipedia.orgcommonorganicchemistry.com The reaction is notable for its tolerance of a wide variety of functional groups. wikipedia.org
The use of diphenylphosphoryl azide (DPPA) is a common method for effecting the Curtius rearrangement directly from a carboxylic acid. nih.gov The process involves heating the carboxylic acid with DPPA and a base (such as triethylamine) in the presence of a nucleophile like benzyl alcohol. nih.govbeilstein-journals.org
The integration of continuous flow chemistry with biocatalysis offers significant advantages in terms of safety, efficiency, and purification. ucd.ieacs.org The Curtius rearrangement involves high-energy acyl azide intermediates, and performing this reaction in a flow reactor enhances safety by minimizing the volume of hazardous material at any given time. almacgroup.comucd.ie
A modern approach couples the continuous flow Curtius rearrangement with an enzymatic, biocatalytic step. beilstein-journals.orgresearchgate.net In this setup, a solution of a carboxylic acid, triethylamine, and an excess of benzyl alcohol is mixed with a stream of DPPA in a heated flow reactor. beilstein-journals.orgnih.gov The resulting Cbz-carbamate product stream, which contains unreacted benzyl alcohol, is then passed through a column containing an immobilized enzyme. beilstein-journals.orgresearchgate.net Candida antarctica lipase (B570770) B (CALB) has been effectively used as a robust hydrolase for this purpose. beilstein-journals.orgresearchgate.net The enzyme selectively catalyzes the reaction between the residual benzyl alcohol and a tagging agent, such as vinyl butyrate (B1204436), to form benzyl butyrate. beilstein-journals.org
The excess benzyl alcohol required to drive the Curtius rearrangement to completion can be difficult to remove from the final Cbz-carbamate product due to its high boiling point and similar polarity. ucd.ie The concept of "impurity tagging" provides an elegant solution to this purification challenge. almacgroup.comvapourtec.com
In the tandem flow process described above, the enzymatic conversion of the problematic benzyl alcohol impurity into benzyl butyrate serves as the tagging step. beilstein-journals.orgucd.ie This newly formed ester has different physical properties, making it easily separable from the desired carbamate product during downstream processing or simple purification. ucd.ieresearchgate.net This integrated approach, combining a high-energy chemical transformation with a chemoselective biocatalytic purification step, demonstrates a synergistic and efficient method for producing high-purity Cbz-carbamates. ucd.ievapourtec.com This telescoped flow process has been successfully applied to a range of carboxylic acid substrates. beilstein-journals.org
| Carboxylic Acid Substrate | Reaction Conditions | Product | Isolated Yield | Reference |
|---|---|---|---|---|
| Benzoic acid | 120°C, 30 min residence time | Benzyl phenylcarbamate | 92% | beilstein-journals.org |
| 4-(Trifluoromethyl)benzoic acid | 120°C, 30 min residence time | Benzyl (4-(trifluoromethyl)phenyl)carbamate | 96% | beilstein-journals.org |
| 4-Chlorobenzoic acid | 120°C, 30 min residence time | Benzyl (4-chlorophenyl)carbamate | 93% | beilstein-journals.org |
| 2-Phenylacetic acid | 120°C, 60 min residence time | Benzyl benzylcarbamate | 72% | beilstein-journals.org |
| Cyclohexanecarboxylic acid | 120°C, 30 min residence time | Benzyl cyclohexylcarbamate | 85% | beilstein-journals.org |
| 3-Oxocyclobutanecarboxylic acid | 80°C, 30 min residence time | Benzyl (3-oxocyclobutyl)carbamate | 65% | beilstein-journals.org |
Multi-enzyme Cascade Approaches
Multi-enzyme cascades, where several enzymatic reactions are carried out in a single pot, mimic the efficiency of metabolic pathways found in nature. unizar.es These approaches are advantageous as they can minimize intermediate purification steps, reduce waste, and allow for the transformation of highly reactive or unstable intermediates. unizar.es For the synthesis of Cbz-protected amino alcohols, a key challenge is identifying enzymes that can accommodate the bulky carboxybenzyl (Cbz) protecting group. semanticscholar.org
One potential cascade for related compounds involves the use of an alcohol oxidase in conjunction with an imine reductase. synthical.com For instance, variants of galactose oxidase and imine reductase have been successfully employed in the synthesis of N-Cbz-protected L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane from N-Cbz-protected L-ornithinol and L-lysinol, respectively. rsc.orgnih.gov This demonstrates the feasibility of using such enzyme classes for substrates bearing the Cbz group.
The success of a multi-enzyme cascade hinges on the substrate specificity of the involved enzymes. Research has shown that both the position of the amino group relative to the hydroxyl group and the nature of the protecting group can significantly influence enzyme activity.
In a study on chloroperoxidase-catalyzed oxidation of amino alcohols, it was observed that the initial reaction rate decreased as the distance between the amino and hydroxyl groups increased. uab.cat Furthermore, the steric hindrance from bulky substituents, such as the Cbz group, was found to affect the reaction. uab.cat While some enzymes may not well accept Cbz-protected substrates, enzyme engineering can generate variants with improved activity and tolerance. For example, specific variants of galactose oxidase have been shown to be effective in the oxidation of N-Cbz-protected amino alcohols. semanticscholar.orgresearchgate.net
The specificity of dehydrogenases is also critical. For benzyl alcohol dehydrogenase encoded by the TOL plasmid pWW0, the rate of oxidation of substituted benzyl alcohols was found to be largely independent of the electronic nature of substituents at the meta (3-) and para (4-) positions. nih.gov This suggests that a dehydrogenase could potentially be a suitable enzyme for the oxidation step in a cascade synthesis of this compound.
The following table summarizes the substrate specificity of relevant enzymes:
| Enzyme Class | Substrate Features Affecting Activity | Example |
| Chloroperoxidase | Distance between amino and hydroxyl groups, steric hindrance of protecting group. uab.cat | Oxidation of N-Cbz-3-aminopropanol. uab.cat |
| Galactose Oxidase Variants | Tolerant to bulky Cbz protecting group. semanticscholar.orgresearchgate.net | Oxidation of N-Cbz-protected L-ornithinol and L-lysinol. semanticscholar.orgresearchgate.net |
| Benzyl Alcohol Dehydrogenase | Tolerant to substituents at the meta-position of benzyl alcohol. nih.gov | Oxidation of various substituted benzyl alcohols. nih.gov |
One of the significant advantages of one-pot enzymatic cascades is the ability to achieve high enantiopurity by preventing the racemization of labile intermediates. rsc.orgnih.gov This is particularly important in the synthesis of chiral molecules where a specific stereoisomer is desired.
Chemoenzymatic one-pot cascades have been developed for the synthesis of other chiral alcohols. For example, a three-step cascade combining a Wittig reaction, an asymmetric conjugate addition catalyzed by a chiral thiourea, and a ketoreductase-mediated reduction has been used to produce chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. unizar.esnih.gov
In the context of Cbz-protected compounds, streamlining the reaction into a one-pot process has been shown to be crucial for preserving the enantiopurity of the final product. semanticscholar.orgrsc.org For the synthesis of enantiopure Cbz-protected aminopiperidines and aminoazepanes, a one-pot cascade of galactose oxidase and imine reductase successfully prevented the racemization of key labile intermediates. semanticscholar.orgrsc.orgnih.gov This approach could be conceptually applied to the synthesis of chiral this compound, assuming suitable enzymes are identified and optimized.
Synthetic Routes to Related Cbz-Protected Benzyl Alcohols (General)
The carboxybenzyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by specific methods like hydrogenolysis. total-synthesis.com
The protection of an amino group with Cbz is typically achieved by reacting the amine with benzyl chloroformate under basic conditions. total-synthesis.comnih.gov This reaction is generally efficient for primary and secondary amines.
While the provided search results focus on enzymatic transformations of already Cbz-protected molecules, the general strategy for synthesizing a Cbz-protected benzyl alcohol would involve two main approaches:
Protection of an existing aminobenzyl alcohol: This involves the direct Cbz-protection of 3-aminobenzyl alcohol.
Reduction of a Cbz-protected aminobenzoic acid or derivative: This would involve first protecting 3-aminobenzoic acid with a Cbz group, followed by the reduction of the carboxylic acid moiety to an alcohol.
The removal of the Cbz group, when desired, is commonly accomplished through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. nih.gov This deprotection method is generally clean and efficient.
Chemical Reactivity and Transformations of 3 Cbz Amino Benzyl Alcohol
Reactions Involving the Benzyl (B1604629) Alcohol Moiety
The benzyl alcohol group in 3-(Cbz-Amino)benzyl alcohol is a primary alcohol attached to a benzene (B151609) ring, which makes it susceptible to a variety of chemical transformations common to this class of compounds.
Oxidation Reactions of Benzyl Alcohols
The oxidation of the hydroxymethyl group is a fundamental transformation. Depending on the reagents and reaction conditions, this compound can be selectively oxidized to the corresponding benzaldehyde (B42025) or further to the benzoic acid derivative.
The conversion of this compound to 3-(Cbz-Amino)benzaldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of modern oxidation methods are suitable for this transformation, offering high yields and selectivity.
Commonly employed reagent systems for the selective oxidation of benzyl alcohols to benzaldehydes include:
Manganese Dioxide (MnO₂): This is a classic and effective reagent for the oxidation of allylic and benzylic alcohols. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature.
Pyridinium Chlorochromate (PCC): PCC is a milder alternative to chromic acid-based oxidants and is widely used for the selective oxidation of primary alcohols to aldehydes. The reaction is usually performed in anhydrous dichloromethane.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal side reactions.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). It is a very mild and high-yielding procedure.
The following table summarizes typical conditions for the selective oxidation of a benzyl alcohol to a benzaldehyde derivative.
| Oxidizing Agent | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| MnO₂ | Dichloromethane | Room Temperature | 2 - 24 | 85 - 95 |
| PCC | Dichloromethane | Room Temperature | 1 - 4 | 80 - 90 |
| DMP | Dichloromethane | Room Temperature | 0.5 - 3 | 90 - 98 |
| Swern Oxidation | Dichloromethane | -78 to Room Temperature | 1 - 3 | 90 - 98 |
This is an interactive data table based on general findings for the oxidation of substituted benzyl alcohols. Specific yields for this compound may vary.
For the synthesis of 3-(Cbz-Amino)benzoic acid, stronger oxidizing agents are required to ensure the complete conversion of the alcohol to the carboxylic acid.
Reagents capable of this transformation include:
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. The reaction is often carried out in aqueous solution, sometimes with a co-solvent, and can be performed under acidic, neutral, or basic conditions.
Chromic Acid (Jones Reagent): Prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, this reagent provides a vigorous oxidation of primary alcohols to carboxylic acids.
Ruthenium Trichloride (RuCl₃) with an Oxidant: A catalytic amount of RuCl₃ in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄) or sodium hypochlorite (B82951) (NaOCl) is an effective system for this oxidation.
The table below outlines common conditions for the oxidation of a benzyl alcohol to a benzoic acid derivative.
| Oxidizing Agent | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| KMnO₄ | Water/Pyridine (B92270) | 80 - 100 | 2 - 8 | 70 - 90 |
| Jones Reagent | Acetone | 0 to Room Temperature | 1 - 6 | 75 - 90 |
| RuCl₃/NaIO₄ | CCl₄/CH₃CN/H₂O | Room Temperature | 2 - 12 | 85 - 95 |
This is an interactive data table based on general findings for the oxidation of substituted benzyl alcohols. Specific yields for this compound may vary.
A key challenge in the oxidation of aminobenzyl alcohols is the potential for the amine group to be oxidized. The carboxybenzyl (Cbz) protecting group on the amine of this compound significantly reduces the nucleophilicity and oxidizability of the nitrogen atom, thus facilitating chemoselective oxidation of the alcohol moiety. organic-chemistry.org
Modern catalytic systems have been developed that are highly chemoselective for the oxidation of alcohols in the presence of other sensitive functional groups, including protected amines. organic-chemistry.org For instance, a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system under an oxygen atmosphere can efficiently oxidize aminobenzyl alcohols to the corresponding aldehydes without affecting the amino group. organic-chemistry.org Such a system would be highly applicable to this compound, ensuring the integrity of the Cbz protecting group. organic-chemistry.org
The general conditions for such a chemoselective oxidation are presented below.
| Catalyst System | Co-oxidant | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) |
| CuI/TEMPO/DMAP | O₂ | Acetonitrile (B52724) | Room Temperature | 85 - 95 |
This is an interactive data table based on findings for the chemoselective oxidation of aminobenzyl alcohols. organic-chemistry.org Specific yields for this compound are expected to be in a similar range.
Esterification Reactions
The benzyl alcohol functionality of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation in organic synthesis.
The most common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically heated, and water is removed to drive the equilibrium towards the ester product.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can be activated. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
The following table provides representative conditions for esterification.
| Method | Reagents | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) |
| Fischer-Speier | Carboxylic Acid, H₂SO₄ (cat.) | Toluene (with Dean-Stark) | Reflux | 70 - 90 |
| DCC/DMAP Coupling | Carboxylic Acid, DCC, DMAP (cat.) | Dichloromethane | 0 to Room Temperature | 80 - 95 |
This is an interactive data table based on general esterification procedures involving benzyl alcohols.
Williamson Etherification
The hydroxyl group of this compound can be converted into an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.
The first step is the deprotonation of the alcohol using a strong base. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), or sodium metal. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting alkoxide is then treated with a primary or secondary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.
A summary of typical conditions for the Williamson ether synthesis is provided below.
| Base | Alkylating Agent | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) |
| Sodium Hydride (NaH) | Methyl Iodide | Tetrahydrofuran (THF) | 0 to Room Temperature | 80 - 95 |
| Potassium Hydride (KH) | Ethyl Bromide | Dimethylformamide (DMF) | Room Temperature | 85 - 98 |
This is an interactive data table based on general procedures for the Williamson ether synthesis with benzyl alcohols.
Reactions Involving the Cbz-Protected Amine
The Cbz group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild protocols. The reactivity of the Cbz-protected amine in this compound centers on deprotection to reveal the free amine and further functionalization.
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step to liberate the amine functionality for subsequent reactions. This can be achieved through several methods, with catalytic hydrogenolysis being the most common.
Catalytic hydrogenolysis is the most prevalent method for the deprotection of Cbz-amines. researchgate.netorganic-chemistry.org This reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). chemrxiv.orgjk-sci.com The process is efficient and generally proceeds under mild conditions, yielding the deprotected amine, toluene, and carbon dioxide. researchgate.net
The general reaction is as follows: Cbz-NH-R + H₂ --(Pd/C)--> H₂N-R + Toluene + CO₂
While specific studies on the hydrogenolysis of this compound are not extensively detailed in the provided search results, the reaction is expected to proceed smoothly given the general reliability of this method for Cbz deprotection. researchgate.netresearchgate.net The conditions typically involve stirring the Cbz-protected compound with a catalytic amount of Pd/C in a solvent like methanol (B129727) or ethanol (B145695) under an atmosphere of hydrogen gas. chemrxiv.orgjk-sci.com
Table 1: General Conditions for Catalytic Hydrogenolysis of Cbz-Amines
| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Reaction Time | General Yield |
| 10% Pd/C | H₂ (balloon or pressure) | Methanol, Ethanol, Ethyl acetate | Room Temperature | 1-16 hours | High to quantitative |
| Pd(OH)₂/C | H₂ (balloon or pressure) | Methanol, Ethanol | Room Temperature | 1-16 hours | High to quantitative |
| Pd/C | Ammonium formate | Methanol | Room Temperature to reflux | 0.5-2 hours | High to quantitative |
| Pd/C | 1,4-Cyclohexadiene | Ethanol | Room Temperature to reflux | 1-3 hours | High to quantitative |
Note: This table represents general conditions for Cbz deprotection and not specific experimental data for this compound.
While catalytic hydrogenolysis is common, alternative methods for Cbz deprotection exist and can be advantageous when the substrate contains functional groups sensitive to hydrogenation. researchgate.netorganic-chemistry.orgnih.govresearchgate.net
Nucleophilic Deprotection: Certain nucleophiles can effect the cleavage of the Cbz group. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent such as N,N-dimethylacetamide has been shown to deprotect Cbz-amines. organic-chemistry.orgnih.gov This method is particularly useful for substrates with functionalities that would be reduced under hydrogenolysis conditions. organic-chemistry.orgnih.gov
Acidic Deprotection: Strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA), can also cleave the Cbz group. organic-chemistry.org However, these harsh conditions can be incompatible with other acid-labile functional groups that might be present in the molecule. Lewis acids have also been employed for Cbz removal. wikipedia.org For instance, boron trifluoride etherate in the presence of a soft nucleophile like dimethyl sulfide (B99878) can be used. jst.go.jp Another protocol involves the use of aluminum chloride in a fluorinated solvent. organic-chemistry.org
Table 2: Alternative Cbz Deprotection Protocols
| Method | Reagents | Solvent | Temperature | General Observations |
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide | 75 °C | Good for substrates with reducible functional groups. organic-chemistry.orgnih.gov |
| Acidic (Brønsted) | HBr in Acetic Acid | Acetic Acid | Room Temperature | Harsh conditions, potential for side reactions. |
| Acidic (Lewis) | BF₃·OEt₂, Dimethyl sulfide | Dichloromethane | Room Temperature | Milder than strong Brønsted acids. jst.go.jp |
| Acidic (Lewis) | AlCl₃ | 1,1,1,3,3,3-Hexafluoroisopropanol | Room Temperature | Good functional group tolerance. organic-chemistry.org |
Note: This table represents general conditions for Cbz deprotection and not specific experimental data for this compound.
In molecules containing multiple protecting groups, the selective removal of the Cbz group is often a synthetic necessity. The choice of deprotection method is crucial to avoid the cleavage of other protecting groups. For example, catalytic hydrogenolysis is generally orthogonal to Boc and Fmoc protecting groups, which are cleaved under acidic and basic conditions, respectively. Conversely, the Cbz group is stable to the basic conditions used to remove Fmoc groups and the acidic conditions for Boc removal, allowing for selective deprotection strategies. reddit.com The presence of other reducible groups, such as alkenes or alkynes, would necessitate the use of non-hydrogenolytic methods for selective Cbz deprotection. reddit.com
N-Arylation of Cbz-Amines
The nitrogen atom of the Cbz-protected amine can participate in cross-coupling reactions to form C-N bonds, a key transformation in the synthesis of various compounds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions. wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups. For a Cbz-protected amine like this compound, this would involve reaction with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org
The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds between an amine and an aryl halide. organic-chemistry.orgwikipedia.org Traditional Ullmann conditions often require harsh conditions (high temperatures), but modern modifications have made this reaction more practical. wikipedia.org
Table 3: General Conditions for N-Arylation of Carbamates
| Reaction | Catalyst/Promoter | Ligand | Base | Solvent | Temperature |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine ligands (e.g., BINAP, XPhos) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |
| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-210 °C |
Note: This table represents general conditions for N-arylation of carbamates and not specific experimental data for this compound.
Conversion to Other Functional Groups (e.g., Amides, Ureas)
While the primary utility of the Cbz group is protection, the carbamate (B1207046) functionality itself can be a precursor to other nitrogen-containing groups like amides and ureas.
Amide Formation: One common strategy for amide synthesis involves the deprotection of the Cbz group to the free amine, followed by acylation with a carboxylic acid derivative (e.g., acid chloride, anhydride) or coupling with a carboxylic acid using a coupling agent. walisongo.ac.idnih.govresearchgate.net
Urea Formation: The synthesis of ureas from a Cbz-protected amine typically involves deprotection to the corresponding amine. The resulting amine can then be reacted with an isocyanate or a carbamoyl (B1232498) chloride to form an unsymmetrical urea. google.comorganic-chemistry.orglookchem.comresearchgate.netacs.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine can also yield ureas. google.comorganic-chemistry.org Phenyl carbamates can also serve as intermediates in the synthesis of ureas by reacting them with an amine in a solvent like dimethyl sulfoxide. google.com
Transformations of the Aromatic Ring
Both the -NH-Cbz and -CH2OH groups are classified as ortho-, para-directing groups. This is because they can donate electron density to the aromatic ring, thereby activating the ortho and para positions towards attack by an electrophile and stabilizing the resulting cationic intermediate (the arenium ion).
The hydroxymethyl group (-CH2OH) is a weakly activating group and is also ortho-, para-directing. This is primarily due to hyperconjugation and a weak inductive effect.
Given that the two substituents are meta to each other, their directing effects are cooperative. Both groups direct incoming electrophiles to the C2, C4, and C6 positions. Therefore, electrophilic attack is predicted to occur at these activated positions.
The distribution of the resulting isomeric products would likely be influenced by steric hindrance. The C2 position is situated between the two existing substituents, making it the most sterically hindered and thus, substitution at this position is expected to be minor. The C4 and C6 positions are less sterically encumbered, making them more favorable sites for electrophilic attack. Consequently, a mixture of 4- and 6-substituted products would be the anticipated major outcome of an electrophilic aromatic substitution reaction on this compound.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Sites of Substitution |
| -NH-Cbz | C3 | Activating, Resonance Donating | Ortho, Para | C2, C4, C6 |
| -CH2OH | C1 | Weakly Activating, Inductive/Hyperconjugation | Ortho, Para | C2, C6 |
| Combined Effect | - | Cooperative Activation | Ortho, Para to both groups | C2, C4, C6 (with preference for C4 and C6 due to sterics) |
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Role as Chiral Building Blocks and Synthons
Chiral amino alcohols are of immense importance in asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. These compounds can function as chiral auxiliaries, temporarily guiding the stereochemical outcome of a reaction, or as chiral ligands for metal catalysts that facilitate enantioselective transformations. 3-(Cbz-Amino)benzyl alcohol fits within this class of valuable molecules. nih.gov
The strategic utility of this compound lies in the robust nature of the Cbz group, which effectively shields the amine functionality from unwanted reactions. This protection allows chemists to perform a wide range of modifications on the alcohol group or the aromatic ring. Subsequently, the Cbz group can be cleanly removed under specific conditions, typically through catalytic hydrogenation, to unveil the free amine for further functionalization. nih.gov This controlled, stepwise approach is fundamental to the synthesis of complex, stereochemically defined molecules.
Precursors for Complex Pharmaceutical Intermediates
The structural framework of this compound is embedded in numerous biologically active molecules, establishing it as a key precursor for a variety of complex pharmaceutical intermediates. Its application spans the synthesis of modified amino acids, peptide-like structures, enzyme inhibitors, and heterocyclic systems that are central to modern drug discovery. nih.govnbinno.com
Synthesis of Beta-Amino Acids and Derivatives
Beta-amino acids are crucial components of peptidomimetics, natural products, and pharmaceutical drugs, known for conferring unique structural properties and improved metabolic stability compared to their alpha-amino acid counterparts. hilarispublisher.com The synthesis of enantiomerically pure β-amino acids often involves the homologation of α-amino acids, a process where Cbz-protected amino alcohols can serve as key intermediates. hilarispublisher.com
One established synthetic strategy involves the reduction of an N-protected α-amino acid to its corresponding β-amino alcohol. hilarispublisher.com This alcohol can then be converted into a leaving group (e.g., an iodide) and subsequently displaced by a cyanide group. Hydrolysis of the resulting nitrile affords the desired β-amino acid. While direct examples starting from this compound are not extensively detailed in readily available literature, the chemical principles underlying this transformation are well-established for various N-protected amino alcohols. hilarispublisher.com Continuous flow processes have also been developed for the synthesis of Cbz-carbamates, which can be further elaborated into β-amino acid derivatives, highlighting the industrial relevance of such building blocks.
Preparation of Peptides and Peptidomimetics
The carboxybenzyl (Cbz) group is a classical and widely used protecting group in peptide synthesis. vectorlabs.comnih.gov It provides high stability and effectively suppresses racemization during the amide bond formation process. nih.gov Cbz-protected amino acids are routinely used as building blocks in both solution-phase and solid-phase peptide synthesis. vectorlabs.compeptide.com
This compound can be envisioned as a precursor to non-canonical amino acids or as a scaffold for peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced stability or activity. nbinno.com For instance, the benzyl (B1604629) alcohol moiety can be oxidized to a carboxylic acid, yielding N-Cbz-3-aminobenzoic acid, which can then be incorporated into a peptide sequence. Alternatively, the core structure can be used to construct bicyclic peptidomimetics, which serve as constrained scaffolds to mimic specific peptide conformations like β-turns. acs.org
Development of Enzyme Inhibitors (e.g., HIV Protease Inhibitors)
Amino alcohols are a key structural motif found in a multitude of enzyme inhibitors, including the highly successful class of HIV protease inhibitors. nih.gov These drugs are critical components of highly active antiretroviral therapy (HAART). The amino alcohol core often mimics the transition state of the peptide bond hydrolysis catalyzed by the protease, leading to potent inhibition. google.com
Cbz-protected amino alcohols are valuable intermediates in the synthesis of these complex inhibitors. google.com For example, the HIV protease inhibitor Atazanavir, an acyclic aza-peptidomimetic, contains structural subunits that can be derived from chiral amino alcohol precursors. nih.gov The synthesis of such drugs often involves multi-step sequences where the selective protection and deprotection of amine and alcohol functionalities, facilitated by groups like Cbz, are critical.
Synthesis of Cyclic Amines (e.g., Aminopiperidines, Aminoazepanes)
Chiral cyclic amines, particularly aminopiperidines and aminoazepanes, are prevalent core structures in many pharmaceutical drugs, including agents like the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin. rsc.org The synthesis of these heterocycles in an enantiomerically pure form is a significant challenge in medicinal chemistry.
A powerful chemoenzymatic cascade strategy has been developed for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine and L-3-aminoazepane. rsc.orgrsc.org This method utilizes Cbz-protected amino alcohols derived from natural amino acids (L-ornithinol and L-lysinol) as starting materials. The process involves a one-pot reaction sequence featuring a galactose oxidase (GOase) variant to oxidize the primary alcohol to an aldehyde, which then undergoes spontaneous intramolecular cyclization to form a cyclic imine. This intermediate is then stereoselectively reduced by an imine reductase (IRED) to yield the final product. rsc.org Researchers found that the Cbz-protected substrates were well-accepted by the enzymes, demonstrating the compatibility of this protecting group with biocatalytic transformations. rsc.org This innovative approach highlights the potential for using Cbz-protected amino alcohols, including aromatic variants like this compound, as precursors for valuable heterocyclic scaffolds.
| Starting Material | Enzyme Cascade | Product | Isolated Yield |
| N-Cbz-L-ornithinol | Galactose Oxidase (GOase), Imine Reductase (IRED) | L-3-N-Cbz-aminopiperidine | Up to 54% |
| N-Cbz-L-lysinol | Galactose Oxidase (GOase), Imine Reductase (IRED) | L-3-N-Cbz-aminoazepane | Up to 54% |
Intermediates in Drug Discovery and Development
The versatility of this compound makes it a valuable intermediate for creating diverse molecular libraries for drug discovery screening. nbinno.com The ability to selectively manipulate the amine and alcohol functionalities allows for the attachment of various pharmacophores and the generation of a wide array of analogues. Chiral amino alcohols are precursors to drugs with a broad range of therapeutic applications, including anti-inflammatory, anti-diabetic, and anti-depressant compounds. google.com The protected nature of this compound makes it an ideal starting point for the synthesis of these complex molecules, providing a stable yet versatile platform for building molecular complexity and exploring structure-activity relationships in the development of new therapeutic agents.
Contributions to Asymmetric Synthesis
There is currently no specific information available in the reviewed literature detailing the application of this compound as a chiral auxiliary, ligand, or key substrate in asymmetric synthesis methodologies. While the broader class of amino alcohols and Cbz-protected compounds are utilized in asymmetric reactions, research focusing specifically on this compound in this context is not presently documented.
Advanced Characterization Techniques and Computational Studies
Spectroscopic Analysis (e.g., NMR, HPLC, LC-MS, UPLC)
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of 3-(Cbz-Amino)benzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for confirming the molecular structure.
¹H NMR: The proton NMR spectrum provides characteristic signals for each type of proton. The benzylic protons (–CH₂O–) of the Cbz group and the benzylic alcohol (Ar–CH₂OH) typically appear as distinct singlets. The aromatic protons on the metasubstituted ring exhibit a complex splitting pattern in the aromatic region. The proton on the hydroxyl group (–OH) may appear as a broad singlet, and the amide proton (–NH–) also gives a characteristic signal.
¹³C NMR: The carbon NMR spectrum confirms the carbon framework. It shows distinct signals for the benzylic carbons, the carbonyl carbon of the carbamate (B1207046), and the aromatic carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| NMR Type | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H NMR | Ar-H (Aromatic) | 7.0 - 7.5 |
| Cbz Ar-H (Aromatic) | ~7.35 | |
| NH (Amide) | ~6.5 - 7.5 | |
| OH (Alcohol) | Variable, ~1.5 - 4.0 | |
| Cbz -O-CH₂ -Ph | ~5.2 | |
| Ar-CH₂ -OH (Benzylic) | ~4.6 | |
| ¹³C NMR | C =O (Carbonyl) | ~154 |
| C -NH (Aromatic) | ~140 | |
| C -CH₂OH (Aromatic) | ~143 | |
| Ar-C H (Aromatic) | 115 - 130 | |
| Cbz Ar-C (Aromatic) | 128 - 137 | |
| Cbz -O-C H₂-Ph | ~67 | |
| Ar-C H₂-OH (Benzylic) | ~65 |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of the compound. These techniques separate the target molecule from starting materials, byproducts, and impurities. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid. UPLC offers higher resolution and faster analysis times compared to traditional HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry. This allows for the confirmation of the molecular weight of the compound and provides structural information through fragmentation analysis. For this compound (Molecular Weight: 257.28 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 258.29.
Stereochemical Purity Determination (e.g., Chiral HPLC, Optical Rotation)
While this compound itself is an achiral molecule, these techniques are critical for the analysis of its chiral derivatives or related chiral precursors and products. If a chiral center is introduced, for instance at the benzylic carbon, determining the stereochemical purity becomes paramount.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and effective for the enantioresolution of chiral amines, amino alcohols, and benzyl (B1604629) alcohol derivatives.
Optical Rotation , measured with a polarimeter, is a classical technique used to assess the enantiomeric purity of a bulk sample. A pure enantiomer will rotate the plane of polarized light in a specific direction and magnitude, whereas a racemic mixture will show no optical rotation. This method is often used to determine the enantiomeric excess (ee) of a chiral compound.
Computational Modeling and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the structure, reactivity, and reaction mechanisms related to this compound.
DFT calculations are used to model reaction pathways, helping to elucidate complex mechanisms. A key reaction of this compound is the oxidation of the primary alcohol to an aldehyde. Computational studies on the oxidation of benzyl alcohol on catalyst surfaces reveal the detailed mechanism. researchgate.netnih.gov These studies show that the reaction often initiates with the activation of an oxidant (like O₂) on the catalyst, followed by hydrogen abstraction from the alcohol's hydroxyl group. mdpi.com Subsequently, cleavage of the benzylic C-H bond occurs via a transition state to yield the final aldehyde product. mdpi.com Such computational models can map the potential energy surface, identify transition states, and calculate activation barriers, providing a molecular-level understanding that is difficult to obtain through experimental means alone. nih.gov
Computational models can predict the reactivity of different sites within the molecule and the selectivity of various reactions. For this compound, key questions involve the chemoselectivity of reactions targeting the alcohol versus the protected amine or the aromatic ring. DFT calculations can determine local reactivity descriptors, such as Fukui functions, to identify the most nucleophilic or electrophilic sites. researchgate.net For instance, in an oxidation reaction, modeling can predict whether the benzylic alcohol is more susceptible to oxidation than the Cbz-protected amine. Furthermore, these models can explain the directing effects of the Cbz-amino group on the aromatic ring for electrophilic substitution reactions, predicting the regioselectivity of further functionalization.
The biological activity and reactivity of a molecule are often governed by its three-dimensional shape. Computational methods are used to explore the conformational landscape of this compound. The carbamate functional group is known to exist as a mixture of syn and anti rotamers due to the partial double-bond character of the C–N bond. nih.gov While amides often have a strong preference for the trans (or anti) conformation, carbamates can have a smaller energy difference between conformers. nih.govnih.gov Computational studies show that for many carbamates, the anti rotamer is generally favored sterically and electrostatically. nih.gov In addition to the carbamate group, rotation around the C-O and C-C single bonds of the benzyl and alcohol moieties leads to multiple low-energy conformations. DFT calculations can accurately predict the geometries of these stable conformers and the energy barriers for rotation between them, providing a detailed picture of the molecule's flexibility and preferred shapes in different environments. scirp.orgethz.ch
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes
The conventional synthesis of 3-(Cbz-Amino)benzyl alcohol typically involves the protection of 3-aminobenzyl alcohol with benzyl (B1604629) chloroformate under basic conditions. While effective, future research is geared towards developing more efficient, greener, and cost-effective synthetic strategies.
One promising area of exploration is the development of catalytic methods for the Cbz-protection step. The use of heterogeneous catalysts could simplify product purification and catalyst recycling, thereby reducing waste and cost. For instance, solid-supported catalysts could offer a more sustainable alternative to the homogeneous bases currently employed.
Another avenue of research lies in the development of one-pot syntheses starting from readily available precursors, such as 3-nitrobenzaldehyde. Such a process would involve the reduction of the nitro group and the aldehyde, followed by in-situ N-protection, streamlining the synthetic sequence and minimizing intermediate isolation steps.
Furthermore, biocatalytic approaches are gaining traction as a green alternative for the synthesis of chiral amines and alcohols. The use of enzymes could offer high selectivity and milder reaction conditions compared to traditional chemical methods. Research into enzymes capable of selectively protecting aminobenzyl alcohols could provide a novel and sustainable route to this compound.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes to this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Conventional Method | Well-established, reliable | Use of hazardous reagents, waste generation |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Catalyst development and optimization |
| One-Pot Synthesis | Increased efficiency, reduced steps | Control of competing side reactions |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and stability |
Expansion of Medicinal Chemistry Utility
N-protected amino alcohols are crucial building blocks in the synthesis of a wide range of biologically active molecules. The carbamate (B1207046) functional group, present in this compound, is a key structural motif in many approved drugs. Future research will likely focus on leveraging this scaffold to develop novel therapeutic agents.
One promising direction is the synthesis of novel carbamate-based derivatives with potential biological activity. For instance, substituted benzyl N-phenylcarbamates have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. arkat-usa.org The 3-(hydroxymethyl)phenyl moiety of this compound could be a key component in the design of new inhibitors with improved potency and selectivity.
Furthermore, this compound can serve as a precursor for the synthesis of more complex heterocyclic scaffolds. For example, the amino and alcohol functionalities can be utilized in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are prevalent in many pharmaceuticals.
The development of libraries of compounds derived from this compound for high-throughput screening will be a key strategy in identifying new drug leads. The versatility of this intermediate allows for the systematic modification of its structure to explore structure-activity relationships. For example, a study on (3-benzyl-5-hydroxyphenyl)carbamates demonstrated their potential as antitubercular agents. mdpi.com
Integration with Automation and High-Throughput Techniques
The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and drug discovery. These technologies can significantly accelerate the discovery of new synthetic routes, the optimization of reaction conditions, and the synthesis of compound libraries.
Future research will likely see the application of automated synthesis platforms for the preparation of this compound and its derivatives. Automated systems can perform multi-step syntheses with high precision and reproducibility, enabling the rapid generation of a diverse range of compounds for biological evaluation. This approach is particularly valuable for exploring the medicinal chemistry utility of the scaffold.
High-throughput screening of catalysts and reaction conditions will be instrumental in developing novel and efficient synthetic methods. For example, HTE can be employed to rapidly identify optimal catalysts for the selective transformations discussed in section 6.2. This data-driven approach can significantly reduce the time and resources required for methods development.
The combination of C(sp³)–H functionalization methods with high-throughput synthesis formats has already been shown to be a powerful tool for generating pharmaceutically relevant molecules. nih.gov Applying such strategies to derivatives of this compound could rapidly expand the accessible chemical space for drug discovery.
Environmental and Economic Impact of Production Methods
The environmental and economic sustainability of chemical processes is of paramount importance. Future research on this compound will undoubtedly focus on developing production methods that are both environmentally friendly and economically viable.
A major consideration is the use of benzyl chloroformate for the Cbz-protection step. This reagent is typically produced from phosgene (B1210022), a highly toxic and hazardous chemical. wikipedia.org There are significant environmental and safety concerns associated with the production and use of phosgene. Consequently, developing alternative, phosgene-free routes to carbamates is a major goal in green chemistry. The use of carbon dioxide as a renewable C1 feedstock for carbamate synthesis is a particularly attractive alternative.
The economic viability of any new synthetic route is a critical factor. The market for benzyl chloroformate is influenced by demand from the pharmaceutical and agrochemical industries, as well as by regulatory and environmental pressures. verifiedmarketresearch.com The development of more cost-effective and sustainable production methods for this compound could have a significant impact on its commercial availability and applications.
A comparative analysis of the environmental and economic factors of different Cbz-protection methods is presented in Table 2.
Table 2: Environmental and Economic Considerations for Cbz-Protection Methods
| Method | Environmental Impact | Economic Considerations |
|---|---|---|
| Benzyl Chloroformate | High (use of phosgene, hazardous byproducts) | Established technology, but with significant safety and handling costs |
| CO₂-based Synthesis | Low (utilizes a renewable feedstock, less hazardous) | Potentially lower raw material costs, but may require catalyst development and process optimization |
| Biocatalysis | Very Low (mild conditions, biodegradable catalysts) | High initial investment in enzyme development and fermentation technology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
